

GAK Inhibitor 49 Hydrochloride: A Comparative Analysis of Kinase Specificity

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Compound of Interest

Compound Name: GAK inhibitor 49 hydrochloride

Cat. No.: B8144741

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity of **GAK inhibitor 49 hydrochloride** (also known as SGC-GAK-1), supported by experimental data and detailed protocols.

GAK inhibitor 49 hydrochloride is a potent and selective ATP-competitive inhibitor of Cyclin G-associated kinase (GAK), a serine/threonine kinase involved in clathrin-mediated membrane trafficking and cell cycle regulation. Understanding its specificity is crucial for its use as a chemical probe and for the development of GAK-targeted therapeutics. This guide summarizes the inhibitory activity of **GAK inhibitor 49 hydrochloride** against its primary target, GAK, and a range of other kinases.

Quantitative Analysis of Kinase Inhibition

The selectivity of **GAK inhibitor 49 hydrochloride** has been rigorously evaluated using in vitro binding and cellular assays. The following table summarizes the key quantitative data on its inhibitory potency against GAK and other kinases.

Kinase Target	Assay Type	Potency (nM)	Notes
GAK	Ki	0.54[1][2][3][4]	High-affinity binding to the primary target.
Kd	1.9[5][6]		
Cellular IC50	56[1][2][4][7]	Potent inhibition in a cellular context.	
RIPK2	Kd	110[5][8]	Identified as the most significant off-target. [5][9]
Cellular IC50	360[5]		
AAK1	IC50	28,000[1][4]	Weak inhibition of a closely related kinase.
BMP2K	IC50	63,000[1][4]	Weak inhibition.
STK16	IC50	>100,000[1][4]	Negligible inhibition.

Kinome-wide Selectivity Profile

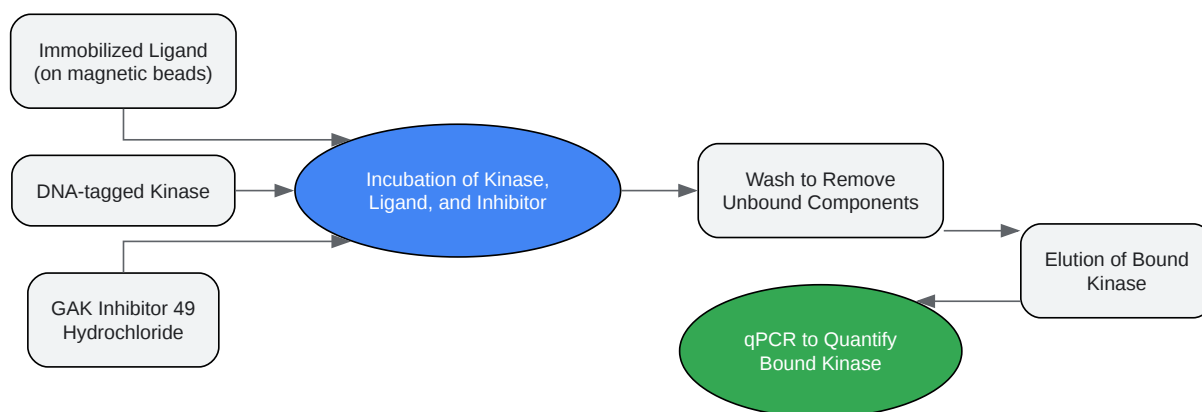
A comprehensive assessment of the selectivity of **GAK inhibitor 49 hydrochloride** was performed using the KINOMEScan™ platform from DiscoverX. This competition binding assay tested the inhibitor against a large panel of human kinases (typically over 400). The results demonstrated a high degree of selectivity for GAK. Notably, no other kinases were found to bind to **GAK inhibitor 49 hydrochloride** within a 30-fold window of its Kd for GAK, with the exception of RIPK2.[5][6]

Experimental Protocols

KINOMEScan™ Competition Binding Assay

The kinase selectivity of **GAK inhibitor 49 hydrochloride** was determined using the KINOMEScan™ assay platform. This method relies on a competition binding assay to quantify the interaction between a test compound and a panel of DNA-tagged kinases.

Workflow of the KINOMEScan™ Assay:



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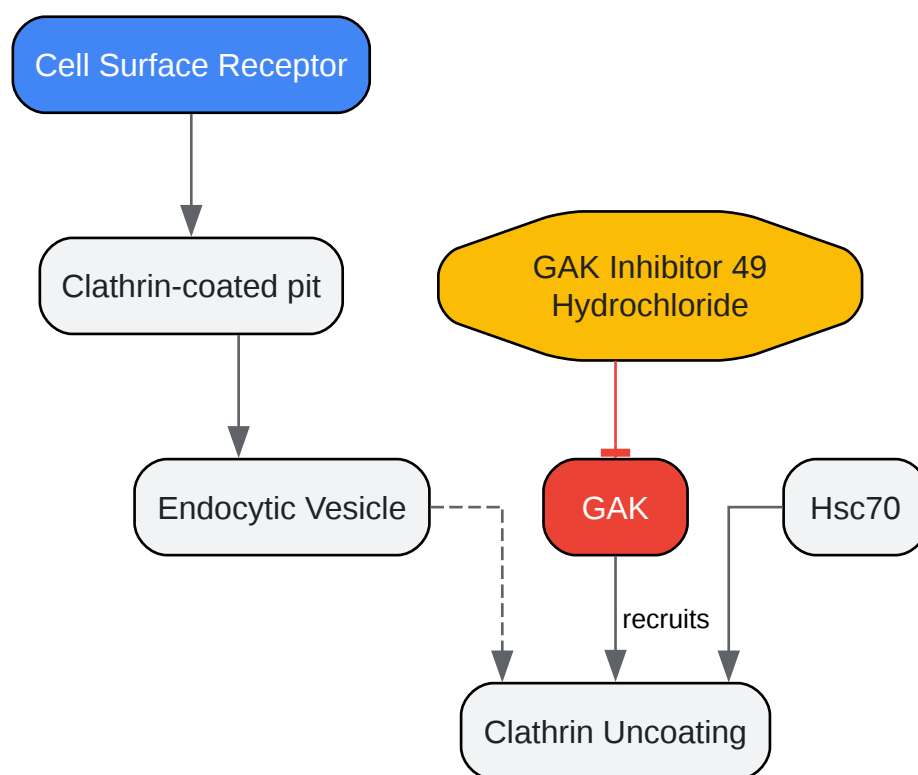
Caption: Workflow of the KINOMEScan™ competition binding assay.

Methodology:

- **Immobilization:** An active-site directed ligand is immobilized on solid support (e.g., magnetic beads).
- **Competition:** The DNA-tagged kinase is incubated with the immobilized ligand and the test compound (**GAK inhibitor 49 hydrochloride**). The inhibitor competes with the immobilized ligand for binding to the kinase's active site.
- **Washing:** Unbound components are washed away.
- **Quantification:** The amount of kinase bound to the solid support is quantified by measuring the amount of the attached DNA tag using quantitative PCR (qPCR). The signal is inversely proportional to the binding affinity of the test compound.
- **Data Analysis:** The results are used to calculate the dissociation constant (K_d) or the percentage of inhibition at a given concentration, providing a comprehensive selectivity profile.

Signaling Pathway Context

GAK plays a role in clathrin-mediated endocytosis, a fundamental process for the internalization and trafficking of cell surface receptors. By inhibiting GAK, **GAK inhibitor 49 hydrochloride** can modulate these pathways.



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Caption: Role of GAK in clathrin-mediated endocytosis.

Conclusion

GAK inhibitor 49 hydrochloride is a highly selective inhibitor of GAK. While it exhibits some off-target activity against RIPK2, the kinome-wide screening data confirms its high specificity. This makes it a valuable tool for studying the biological functions of GAK. Researchers using this inhibitor should be mindful of the potential for RIPK2 inhibition, especially at higher concentrations, and may consider using appropriate control experiments to ensure that the observed phenotypes are a direct result of GAK inhibition.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Inhibition of the Archetypal UbiB protein COQ8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
- 6. Item - SGC-GAK-1: A Chemical Probe for Cyclin G Associated Kinase (GAK) - American Chemical Society - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC [pmc.ncbi.nlm.nih.gov]
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